molecular formula C17H16ClNO4 B2758836 dimethyl 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate CAS No. 303145-36-0

dimethyl 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate

Cat. No.: B2758836
CAS No.: 303145-36-0
M. Wt: 333.77
InChI Key: BCRUAZABHTZIND-UHFFFAOYSA-N
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Description

Dimethyl 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is a pyrrolizine-based diester featuring a 3-chlorophenyl substituent at the 5-position of the bicyclic core. This compound is synthesized via a 1,3-dipolar cycloaddition of dimethyl acetylenedicarboxylate (DMAD) with mesoionic oxazalone intermediates derived from N-acylproline derivatives .

Properties

IUPAC Name

dimethyl 3-(3-chlorophenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-22-16(20)13-12-7-4-8-19(12)15(14(13)17(21)23-2)10-5-3-6-11(18)9-10/h3,5-6,9H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRUAZABHTZIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN2C(=C1C(=O)OC)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Silica Gel Promoted Cyclization

A robust method involves the cyclization of enaminone intermediates under microwave irradiation. For example, (E)-ethyl 2-[2-(2-oxo-2-arylethylidene)piperidin-1-yl]acetates undergo cyclization in acetic acid at 140°C for 10 minutes, yielding dihydropyrrolizines in 72% yield. Adapting this protocol, the 3-chlorophenyl-substituted enaminone precursor can be synthesized via condensation of 3-chlorophenacyl bromide with a pyrrolidine-derived enamine. Microwave irradiation (150 W, 140°C) in acetic acid facilitates rapid ring closure, with silica gel enhancing reaction efficiency by adsorbing byproducts.

Solvent and Additive Optimization

Reaction kinetics vary significantly with solvent polarity and additives. Polar aprotic solvents like dimethylformamide (DMF) hinder cyclization, while acetic acid accelerates it due to protonation of the enaminone nitrogen, increasing electrophilicity. Electron-withdrawing groups on the aryl ring (e.g., 3-chlorophenyl) reduce reaction times compared to electron-donating substituents, as evidenced by the 4-methoxyphenyl analog requiring 5 minutes versus 3.5 minutes for the 4-cyanophenyl derivative.

Condensation of Pyrroline Intermediates with Haloacetophenones

Pyrroline Synthesis and Cyclization

A patent-pending route to analogous pyrrolizines involves condensing 2-benzyl-4,4-dimethyl-1-pyrroline with ω-bromo-4-chloroacetophenone in methanol/aqueous sodium bicarbonate. For the 3-chlorophenyl variant, substituting ω-bromo-3-chloroacetophenone enables regioselective formation. The reaction proceeds via nucleophilic attack of the pyrroline’s enamine nitrogen on the α-carbon of the bromoacetophenone, followed by intramolecular cyclization to form the seven-membered ring.

Catalytic Hydrogenation and Workup

Critical to this method is the hydrogenation of nitroalkane precursors to generate the pyrroline intermediate. Using palladium on carbon (Pd/C) in ethanol under 50 psi H₂ achieves quantitative reduction. Post-cyclization, the crude product is purified via hydrochloride salt formation, releasing the free base with ammonia and extracting into chloroform.

Suzuki Cross-Coupling for Late-Stage Functionalization

Palladium-Catalyzed Coupling

Although less common, Suzuki-Miyaura coupling offers an alternative route. A brominated pyrrolizine intermediate (e.g., 5-bromo-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate) reacts with 3-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dimethoxyethane (DME). This method circumvents hazardous cyanide reagents but requires stringent anhydrous conditions and yields (~65%) lower than cyclization approaches.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages Limitations
Enaminone Cyclization 72–93 3–10 min Rapid, microwave-compatible Requires specialized enaminone precursors
Pyrroline Condensation 70–85 12–24 h Scalable, avoids toxic reagents Multi-step synthesis
Suzuki Coupling 60–65 6–8 h Regioselective aryl introduction Sensitive to moisture/oxygen

Optimized enaminone cyclization provides the highest yields and shortest reaction times, making it preferable for small-scale synthesis. However, the pyrroline condensation route offers better scalability for industrial applications.

Functionalization and Derivatization

Ester Hydrolysis and Acylation

The dimethyl ester groups at positions 6 and 7 can be hydrolyzed to dicarboxylic acids using NaOH in methanol/water (1:1), followed by re-esterification with alternative alcohols (e.g., ethyl, benzyl). Friedel-Crafts acylation of the pyrrolizine core with oxalyl chloride introduces ketone functionalities, enabling further Wolff-Kishner reductions to alkyl chains.

Scientific Research Applications

Synthetic Routes

The synthesis of dimethyl 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate typically involves multi-step organic reactions. A common approach includes:

  • Condensation Reaction : The reaction of 3-chlorobenzaldehyde with an appropriate amine to form an intermediate Schiff base.
  • Cyclization : This intermediate undergoes cyclization to form the pyrrolizine core.
  • Esterification : The final step introduces the dicarboxylate groups through esterification.

Chemical Reactions

This compound can participate in various chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
  • Reduction : Employing reducing agents such as lithium aluminum hydride or sodium borohydride to modify the compound's structure.
  • Substitution Reactions : Utilizing nucleophiles under basic conditions to achieve functional group modifications.

Chemistry

In synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new pathways for creating derivatives with varied properties.

Biology

Research has indicated potential biological activities of this compound, particularly in:

  • Antimicrobial Properties : Studies suggest that related compounds exhibit significant antimicrobial effects against various pathogens.
  • Anticancer Activity : Preliminary investigations have shown that this compound may possess anticancer properties through mechanisms involving apoptosis and cell cycle regulation.

Medicine

The pharmacological potential of this compound is being explored for therapeutic applications. Its unique chemical structure may allow it to interact with specific molecular targets in biological systems.

Pharmacological Effects

Research into structurally related compounds has revealed several pharmacological effects:

  • Analgesic Activity : Some derivatives have demonstrated significant pain-relieving effects in animal models without major central nervous system side effects.
  • CNS Safety Profile : Studies indicate that these compounds do not significantly alter behavior or locomotor activity at certain dosages.
  • Gastrointestinal Safety : Investigations show no significant gastrointestinal damage following administration of related compounds, which is crucial for evaluating their safety as therapeutic agents.

Mechanism of Action

The mechanism of action of dimethyl 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

Key analogs differ primarily in the substituent at the 5-position of the pyrrolizine core. Variations include halogenation (Cl, Cl₂), alkylation (methyl), and functionalization (amino groups). These modifications alter electronic effects, molecular weight, and intermolecular interactions.

Table 1: Comparative Overview of Pyrrolizine Diesters
Compound Name Substituent Molecular Weight Key Properties/Applications Reference(s)
Dimethyl 5-(3-chlorophenyl)-...-dicarboxylate 3-chlorophenyl ~352.7* Potential antileukemic activity
Dimethyl 5-(3,4-dichlorophenyl)-...-dicarboxylate 3,4-dichlorophenyl 368.21 High purity (≥98%), industrial scalability
6,7-Dimethyl 5-phenyl-...-dicarboxylate Phenyl 299.32 Baseline structure; no halogen
5-(4-Methylphenyl)-...-dicarboxylic acid 4-methylphenyl 325.33 Electron-donating substituent
6,7-Dimethyl 5-(4-aminophenyl)-...-dicarboxylate 4-aminophenyl 314.33† Enhanced solubility; reactive NH₂ group

*Calculated based on C₁₇H₁₅ClNO₄. †Molecular weight estimated for C₁₆H₁₆N₂O₄.

Physicochemical Properties

  • Molecular Weight and Solubility: Halogenation increases molecular weight (e.g., 368.21 for dichloro vs. The 4-aminophenyl analog’s NH₂ group may improve solubility via hydrogen bonding .
  • Stability: Chlorine substituents enhance metabolic stability but may introduce toxicity risks, such as bioaccumulation. Amino groups, while reactive, could facilitate derivatization for prodrug strategies .

Biological Activity

Dimethyl 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article summarizes the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClNO4C_{17}H_{16}ClNO_4, with a molecular weight of approximately 345.76 g/mol. The compound features a pyrrolizine core structure with two carboxylate groups and a chlorophenyl substituent. The presence of chlorine enhances its lipophilicity, potentially influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Condensation Reaction : Mixing 3-chlorobenzaldehyde with an appropriate amine to form an intermediate.
  • Cyclization : Formation of the pyrrolizine core.
  • Esterification : Introduction of the dicarboxylate groups.

These steps ensure the controlled synthesis of the compound with desired purity and yield.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown moderate antimicrobial effects against several bacterial strains.
  • Anticancer Properties : Preliminary studies indicate potential anticancer activity, particularly in inhibiting cell proliferation in certain cancer cell lines.

Comparative Biological Activity

A comparison with related compounds highlights the influence of substituents on biological activity:

Compound NameStructureBiological ActivityUnique Features
This compoundPyrrolizine coreModerate antimicrobialChlorine substituent
Dimethyl 5-(phenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylateSimilar coreAnticancer propertiesNo halogen substituents
Dimethyl 5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylateSimilar corePotential anti-inflammatoryFluorine instead of chlorine

This table illustrates how variations in substituents can significantly impact biological activity and potential applications .

The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins while the dicarboxylate groups can form hydrogen bonds with amino acid residues. These interactions could modulate enzyme or receptor activities leading to various biological effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Antibacterial Activity : A study reported that derivatives of pyrrolizines exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.8 to 100 µg/mL .
  • Anticancer Studies : In vitro studies demonstrated that certain derivatives had potent activity against leukemia cells at low doses (as low as 12.5 mg/kg), indicating a promising therapeutic potential .

Q & A

Basic: What methods are recommended for synthesizing dimethyl 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, such as cyclization of precursor molecules (e.g., substituted pyrroles or thiophenes) with dichlorophenyl groups. Key steps include:

  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in non-polar solvents like 1,2-dichloroethane .
  • Temperature control : Reflux conditions (~24 hours) are critical for cyclization .
  • Purification : Column chromatography or recrystallization ensures purity.
    Optimization : Systematic variation of solvent polarity, reaction time, and stoichiometric ratios (e.g., molar equivalents of dichlorophenyl precursors) can improve yield. Statistical tools like Design of Experiments (DoE) may refine parameters .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:
Use a combination of spectroscopic and chromatographic methods:

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., 3-chlorophenyl at position 5, ester groups at 6 and 7). DMSO-d₆ or CDCl₃ are preferred solvents .
  • IR spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
  • Mass spectrometry (HRMS-ESI) : Match experimental molecular weight with theoretical values (e.g., ±0.001 Da precision) .
  • X-ray crystallography (if crystals are obtainable): Resolve 3D conformation .

Advanced: What computational or in silico approaches are suitable for predicting pharmacokinetic properties and drug-likeness?

Answer:

  • SwissADME : Predict lipophilicity (LogP), solubility (LogS), and drug-likeness via the Boiled-Egg model. Compare results with reference drugs (e.g., celecoxib) to assess bioavailability .
  • Molecular docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory potential) using AutoDock Vina or Schrödinger Suite.
  • ADMET Prediction : Use tools like pkCSM to evaluate toxicity (hepatotoxicity, Ames test) and blood-brain barrier permeability .

Advanced: How should researchers design experiments to study structure-activity relationships (SAR) for this compound?

Answer:

  • Structural modifications : Synthesize analogs with varied substituents (e.g., 4-chlorophenyl, nitro groups) to assess electronic/steric effects on activity .
  • Biological assays : Test analogs in enzyme inhibition assays (e.g., COX-1/COX-2 for anti-inflammatory activity) or cell-based models (e.g., IC₅₀ in cancer lines).
  • Data analysis : Use multivariate regression to correlate substituent properties (Hammett σ, π parameters) with bioactivity .

Basic: What are the key solubility and stability parameters under different pH and temperature conditions?

Answer:

  • Solubility : Determine experimentally via HPLC or shake-flask method in buffers (pH 1–13) and solvents (water, DMSO). SwissADME predictions provide preliminary guidance .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 1 month) with LC-MS monitoring. Acidic/basic conditions may hydrolyze ester groups .

Advanced: What environmental impact assessments are necessary for this compound?

Answer:

  • Fate studies : Use OECD 307 guidelines to assess biodegradation in soil/water matrices .
  • Ecotoxicology : Test acute toxicity (Daphnia magna LC₅₀) and bioaccumulation potential (log Kow from SwissADME) .
  • Transformation products : Identify metabolites via high-resolution mass spectrometry in simulated sunlight/photolysis experiments .

Basic: How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, spectral assignments)?

Answer:

  • Reproducibility : Replicate synthesis and characterization under standardized conditions (e.g., IUPAC protocols).
  • Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., dimethyl 5-(4-methoxyphenyl) analogs) .
  • Peer consultation : Collaborate with independent labs to verify disputed results .

Advanced: What strategies are recommended for scaling up synthesis while maintaining yield and purity?

Answer:

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps .
  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) via risk assessment tools (e.g., Ishikawa diagrams) .
  • In-line analytics : Use PAT (Process Analytical Technology) like FTIR for real-time monitoring .

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